molecular formula C13H14N2 B2917797 4-Pyrrolidin-1-ylquinoline CAS No. 46384-61-6

4-Pyrrolidin-1-ylquinoline

Cat. No. B2917797
CAS RN: 46384-61-6
M. Wt: 198.269
InChI Key: KMHBJKGSMYLCDP-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-ylquinoline is a compound that has been used in the preparation of a medicament for killing clinically latent microorganisms . The pyrrolidine ring is a five-membered nitrogen-containing ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The synthesis of pyrrolidines has been achieved through various methods including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

C-H Functionalization and Synthesis

  • Redox-Annulations : Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, generating ring-fused pyrrolines. These are then oxidized to pyrroles or reduced back to pyrrolidines (Kang et al., 2015).
  • Synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride : A novel process was developed for the synthesis of this compound from phenethylamine, with improvements in yield and purification methods (Feng Ta, 2013).

Biological Evaluation and Potential Applications

  • MAP Kinase Inhibition : A study on 3,4-diarylquinolinone derivatives revealed that 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one shows selective inhibition for p38alphaMAPK, a target for inflammatory diseases (Peifer et al., 2007).
  • Antimicrobial Activity : Novel quinoline derivatives bearing pyrazoline and pyridine analogues showed potent antibacterial and antifungal activities, with some compounds emerging as highly active against specific microbial strains (Desai et al., 2016).

Electrochemical and Environmental Applications

  • Electrochemical Properties : The study of 4,7-di(pyrrolidin-1-yl)-1,10-phenanthrolines revealed insights into their oxidation and reduction mechanisms, suggesting potential applications in electrochemical technologies for environmental protection (Wantulok et al., 2021).

Novel Reaction Mechanisms

  • Ugi Reaction with Redox-Neutral Amine C-H Functionalization : Pyrrolidine undergoes redox-neutral α-amidation with concurrent N-alkylation in a new variant of the Ugi reaction, indicating a novel pathway for functionalizing amines (Zhu et al., 2016).

properties

IUPAC Name

4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-12-11(5-1)13(7-8-14-12)15-9-3-4-10-15/h1-2,5-8H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHBJKGSMYLCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)quinoline

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